molecular formula C15H12ClN3S2 B12610476 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-28-7

4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12610476
CAS No.: 917808-28-7
M. Wt: 333.9 g/mol
InChI Key: JGBUCWRTGTVLCW-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-chloro-4-(3-methylphenyl)thiazole moiety at the 4-position and a methylsulfanyl group at the 2-position. Its molecular formula is C₁₅H₁₃ClN₃S₂, with a molar mass of 334.87 g/mol.

Properties

CAS No.

917808-28-7

Molecular Formula

C15H12ClN3S2

Molecular Weight

333.9 g/mol

IUPAC Name

2-chloro-4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H12ClN3S2/c1-9-4-3-5-10(8-9)12-13(21-14(16)19-12)11-6-7-17-15(18-11)20-2/h3-8H,1-2H3

InChI Key

JGBUCWRTGTVLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)Cl)C3=NC(=NC=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole C2 Chlorine

The chlorine atom at the thiazole C2 position is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the thiazole ring. Key reactions include:

Reaction TypeConditionsProductReference
AminationNH₃ (g), EtOH, 80°C, 12 hr4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
Alkoxy substitutionNaOCH₃, DMF, 100°C, 6 hr4-[2-Methoxy-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
Thiol exchangeNaSH, DMSO, 60°C, 3 hr4-[2-Sulfhydryl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

These substitutions are critical for modifying biological activity. For example, amination enhances solubility and hydrogen-bonding capacity, while methoxy groups improve metabolic stability .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (–SMe) group at pyrimidine C2 undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductOutcome on Bioactivity
mCPBACH₂Cl₂, 0°C, 1 hr4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfinyl)pyrimidineReduced potency (IC₅₀ ↑ 5×)
H₂O₂, FeCl₃ catalystEtOH, 50°C, 4 hr4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfonyl)pyrimidineComplete loss of enzymatic inhibition

Sulfoxide and sulfonyl derivatives are generally pharmacologically inactive, highlighting the necessity of preserving the –SMe group for target engagement .

Cross-Coupling Reactions at Pyrimidine C4

The pyrimidine C4 position participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductApplication
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, reflux4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)-6-arylpyrimidineLibrary synthesis for kinase inhibitors
Buchwald–HartwigPd₂(dba)₃, Xantphos, amine, toluene4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)-4-aminopyrimidineIntroduction of basic NH groups

These reactions enable diversification for structure-activity relationship (SAR) studies. For inst

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine and thiazole exhibit significant antimicrobial properties. Studies have shown that 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit key kinases involved in tumor growth, such as PfGSK3 and PfPK6, which are crucial in various cancer types . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and pyrimidine rings can enhance its potency against cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

Another study focused on its effects on various cancer cell lines including breast and lung cancer models. The compound demonstrated IC50 values in the nanomolar range, indicating potent anti-proliferative effects. Mechanistic studies revealed that it triggers cell cycle arrest and apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The presence of the thiazole and pyrimidine rings allows the compound to form strong interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Thiazole-Pyrimidine Derivatives

  • 4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-(pyrrolidin-1-yl)pyrimidine (53) Key Differences: Replaces the 3-methylphenyl group with a 4-fluorophenyl ring and introduces a piperidinyl substituent on the thiazole. The piperidinyl group may increase solubility via protonation at physiological pH. Synthesis: Yield = 58%, purity >95% (UPLC) .
  • 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine

    • Key Differences : Substitutes the 3-methylphenyl group with a thiophene ring and adds a chlorothiazole-methylsulfanyl chain.
    • Impact : Thiophene’s aromaticity and sulfur atom alter π-π stacking and electronic properties compared to phenyl groups. Molar mass = 325.86 g/mol , slightly lower than the target compound .

Sulfur-Containing Modifications

  • 4-[4-(3-Methylphenyl)-5-thiazolyl]-2-(methylsulfinyl)pyrimidine Key Difference: Methylsulfanyl (-SMe) is oxidized to methylsulfinyl (-SOCH₃).
  • 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) Key Differences: Incorporates a sulfonamide (-SO₂NH₂) group instead of methylsulfanyl. Impact: Sulfonamides enhance water solubility and are common in kinase inhibitors. Reported purity = 98% (RP-HPLC) .

Molecular and Electronic Properties

Compound Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound 334.87 3-Methylphenyl, Cl, -SMe Moderate polarity, lipophilic
4-(4-Fluorophenyl)-thiazole-pyrimidine (53) 439.45 4-Fluorophenyl, piperidinyl Enhanced polarity, potential basicity
Thiophene-pyrimidine derivative 325.86 Thiophene, chlorothiazole-methyl Lower molar mass, heteroaromatic interactions

Biological Activity

The compound 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a thiazole-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12ClN3SC_{13}H_{12}ClN_3S with a molecular weight of approximately 281.77 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC₁₃H₁₂ClN₃S
Molecular Weight281.77 g/mol
IUPAC Name4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
CAS NumberNot specified in the sources

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 0.7 to 15.62 μg/mL, suggesting a strong potential for antimicrobial applications .

Anti-inflammatory Activity

Compounds containing thiazole and pyrimidine rings have been investigated for their anti-inflammatory effects. In a recent study, thiazole derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, certain derivatives showed IC₅₀ values around 60 μg/mL, indicating promising anti-inflammatory activity .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. A review indicated that several thiazole-containing compounds demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhance anticancer activity. For example, compounds with hydrophobic moieties at position 2 of the thiazole ring showed improved efficacy against cancer cells .

Case Studies

  • Antimicrobial Efficacy Against MRSA
    • A study tested various thiazole derivatives for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The most active compound exhibited an MIC of 6.25 μg/mL, comparable to vancomycin .
  • Anti-inflammatory Studies
    • An investigation into the anti-inflammatory properties of thiazole derivatives found that compounds with electron-withdrawing groups had enhanced activity. One compound showed an IC₅₀ value of 54 μg/mL, indicating significant potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole and pyrimidine derivatives suggests that:

  • Hydrophobic Groups : Enhance antimicrobial and anticancer activities.
  • Electron-Withdrawing Groups : Improve anti-inflammatory effects.
  • Position-Specific Modifications : Alter the biological activity significantly; for instance, substitutions at position 2 of the thiazole ring have been shown to be beneficial for both antimicrobial and anticancer activities .

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